An In-depth Technical Guide to (2-Methoxy-6-phenylpyridin-3-yl)boronic acid (CAS No. 1029654-26-9) for Researchers and Drug Development Professionals
An In-depth Technical Guide to (2-Methoxy-6-phenylpyridin-3-yl)boronic acid (CAS No. 1029654-26-9) for Researchers and Drug Development Professionals
Foreword: The Strategic Value of Heterocyclic Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of boron-containing moieties has transitioned from a niche curiosity to a mainstream approach for enhancing pharmacological profiles. Boronic acids, in particular, have demonstrated remarkable versatility, serving not only as indispensable reagents in carbon-carbon bond-forming reactions but also as potent pharmacophores in their own right.[1][2][3] The pyridine scaffold, a privileged structure in numerous FDA-approved drugs, offers a unique combination of aqueous solubility, hydrogen bonding capabilities, and metabolic stability.[4] This guide focuses on a specific and highly valuable building block that marries these two worlds: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid. Its unique electronic and steric properties make it a compelling candidate for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition and other targeted therapies. This document aims to provide a comprehensive technical overview, from synthesis and characterization to practical applications, to empower researchers in their drug discovery endeavors.
Core Characteristics of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is a substituted heteroaromatic boronic acid. Its structure is characterized by a pyridine ring bearing a methoxy group at the 2-position, a phenyl group at the 6-position, and the crucial boronic acid functionality at the 3-position.
| Property | Value |
| CAS Number | 1029654-26-9 |
| Molecular Formula | C₁₂H₁₂BNO₃ |
| Molecular Weight | 229.04 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible synthetic route involves the borylation of a corresponding halo-substituted pyridine precursor. The key disconnection is the carbon-boron bond, which can be formed via a lithium-halogen exchange followed by quenching with a borate ester.
Caption: Retrosynthetic approach for (2-Methoxy-6-phenylpyridin-3-yl)boronic acid.
Experimental Protocol: A Generalized Approach
This protocol is a generalized procedure based on established methods for the synthesis of pyridylboronic acids and should be optimized for this specific substrate.[5]
Step 1: Synthesis of 3-Bromo-2-methoxy-6-phenylpyridine
The precursor can be synthesized from a commercially available dihalopyridine via a regioselective Suzuki-Miyaura coupling followed by methoxylation.
Step 2: Borylation via Lithium-Halogen Exchange
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Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3-bromo-2-methoxy-6-phenylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The rapid lithium-halogen exchange is favored at this low temperature.
-
Borylation: To the resulting lithiated species, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic.
-
Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield (2-Methoxy-6-phenylpyridin-3-yl)boronic acid.
Characterization: Ensuring Purity and Structural Integrity
Thorough characterization is paramount to ensure the quality of the boronic acid for subsequent applications. While specific experimental spectra for (2-Methoxy-6-phenylpyridin-3-yl)boronic acid are not publicly available, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[7][8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group protons. The protons on the boronic acid (-OH) group may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of signals and their chemical shifts will be indicative of the molecular symmetry and the electronic environment of each carbon atom.[7][8]
Note: Researchers should obtain experimental ¹H and ¹³C NMR data and perform full spectral analysis, including 2D NMR techniques (e.g., COSY, HSQC, HMBC), to unambiguously confirm the structure and purity of the synthesized compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
Applications in Drug Discovery and Development
The unique structural features of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid make it a highly attractive building block for the synthesis of biologically active molecules.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Complexity
The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecular architectures.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using (2-Methoxy-6-phenylpyridin-3-yl)boronic acid, adapted from a similar transformation.[9]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), (2-Methoxy-6-phenylpyridin-3-yl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 5:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pharmacological Relevance of the 2-Methoxy-6-phenylpyridine Scaffold
The 2-methoxy-6-phenylpyridine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[10]
-
Kinase Inhibition: The pyridine ring can act as a hinge-binding motif in many protein kinases. The substituents at the 2- and 6-positions can be tailored to occupy specific hydrophobic pockets in the ATP-binding site, leading to potent and selective inhibition. For instance, the structurally related 6-phenylpyridin-2-yl guanidine has been identified as a starting point for the development of MSK1 inhibitors.[11]
-
Modulation of Physicochemical Properties: The methoxy group can influence the compound's lipophilicity and metabolic stability. The phenyl group provides a vector for further structural modifications to explore structure-activity relationships (SAR).
-
Central Nervous System (CNS) Activity: The 2-phenylpyridine scaffold is found in molecules with CNS activity, suggesting that derivatives of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid could be explored for neurological targets.[10]
Conclusion and Future Outlook
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into libraries of novel compounds based on the pharmacologically relevant 2-methoxy-6-phenylpyridine scaffold. As the demand for targeted therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the discovery of the next generation of medicines. It is our hope that this technical guide will serve as a valuable resource for researchers and empower them to leverage the full potential of this promising chemical entity.
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